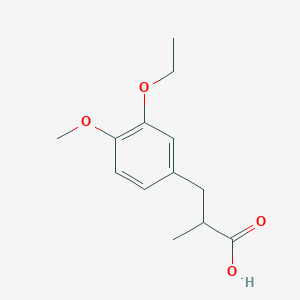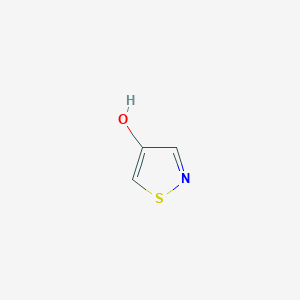
Isothiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazol-4-ol is a heterocyclic compound containing a five-membered ring with both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isothiazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropanamides, which are derived from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide is typically achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Another method includes the addition of thiocyanate to propargyl amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process typically includes the use of metal-catalyzed reactions and ring rearrangements to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Isothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, which are valuable intermediates in various chemical syntheses .
Aplicaciones Científicas De Investigación
Isothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth.
Industry: Used as a biocide in water treatment and as a preservative in various products
Mecanismo De Acción
The mechanism of action of isothiazol-4-ol involves the inhibition of life-sustaining enzymes, particularly those with thiols at their active sites. This inhibition is achieved through the formation of mixed disulfides with these enzymes, disrupting their normal function .
Comparación Con Compuestos Similares
Isothiazol-4-ol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in its reactivity and applications.
Benzisothiazole: A fused ring system with different biological activities.
Isothiazolinone: Known for its antimicrobial properties and used in various industrial applications
Propiedades
Fórmula molecular |
C3H3NOS |
|---|---|
Peso molecular |
101.13 g/mol |
Nombre IUPAC |
1,2-thiazol-4-ol |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-6-2-3/h1-2,5H |
Clave InChI |
XLECMKZRKWLMJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


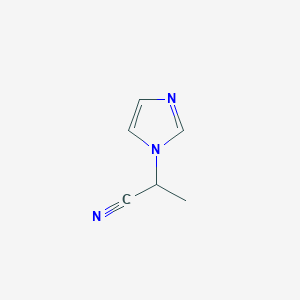
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
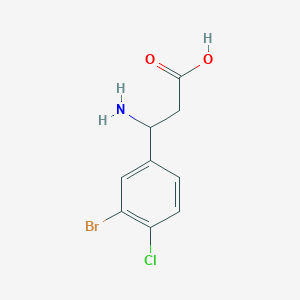

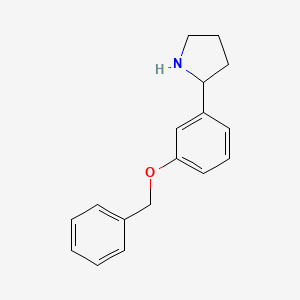
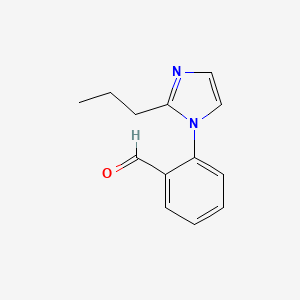
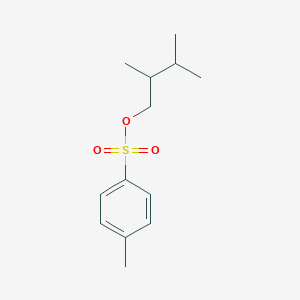
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
